molecular formula C7H11N3 B1345804 3-(1-Hydrazinylethyl)pyridine CAS No. 1016681-07-4

3-(1-Hydrazinylethyl)pyridine

Cat. No.: B1345804
CAS No.: 1016681-07-4
M. Wt: 137.18 g/mol
InChI Key: JJKJLQJCNDVKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydrazinylethyl)pyridine is a heterocyclic compound with the molecular formula C7H11N3. It features a pyridine ring substituted with a hydrazinylethyl group at the third position.

Mechanism of Action

Target of Action

It is known that hydrazinopyridines, a class of compounds to which 3-(1-hydrazinylethyl)pyridine belongs, have been actively investigated as precursors in the synthesis of products having biological activity .

Mode of Action

The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This suggests that this compound may interact with its targets through the hydrazine group, leading to changes in the target’s structure or function.

Biochemical Pathways

It is known that purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies . Given that this compound is a pyridine derivative, it is plausible that it may affect these pathways or others related to pyridine metabolism.

Pharmacokinetics

The molecular weight of this compound is 13718 , which is within the range generally considered favorable for good bioavailability.

Result of Action

It is known that products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . This suggests that this compound may have similar effects.

Safety and Hazards

Pyridine requires careful handling and use due to its toxicity. Acute exposure can cause irritation to the skin, eyes, and respiratory tract . Chronic exposure can lead to more severe health complications such as liver and kidney damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydrazinylethyl)pyridine can be achieved through several methods. One common approach involves the condensation of pyridine-3-carbaldehyde with hydrazine hydrate under reflux conditions. This reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Hydrazinylethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives .

Comparison with Similar Compounds

    Pyridine: A basic six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Imidazole: A five-membered ring containing two nitrogen atoms.

Comparison: 3-(1-Hydrazinylethyl)pyridine is unique due to the presence of the hydrazinylethyl group, which imparts distinct reactivity and biological activity compared to other pyridine derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-pyridin-3-ylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(10-8)7-3-2-4-9-5-7/h2-6,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKJLQJCNDVKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611413
Record name 3-(1-Hydrazinylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016681-07-4
Record name 3-(1-Hydrazinylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.